molecular formula C12H15FO2 B7996245 4-[(sec-Butyloxy)methyl]-3-fluorobenzaldehyde

4-[(sec-Butyloxy)methyl]-3-fluorobenzaldehyde

Cat. No.: B7996245
M. Wt: 210.24 g/mol
InChI Key: XRPQDILUPCZXRN-UHFFFAOYSA-N
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Description

4-[(sec-Butyloxy)methyl]-3-fluorobenzaldehyde is an organic compound characterized by the presence of a fluorine atom, a sec-butyl group, and an aldehyde functional group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of 4-[(sec-Butyloxy)methyl]-3-fluorobenzaldehyde may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(sec-Butyloxy)methyl]-3-fluorobenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to a primary alcohol.

    Substitution: Halogenation or nitration of the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation can be achieved using halogens (e.g., Br₂) in the presence of a catalyst, while nitration requires a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: 4-[(sec-Butyloxy)methyl]-3-fluorobenzoic acid.

    Reduction: 4-[(sec-Butyloxy)methyl]-3-fluorobenzyl alcohol.

    Substitution: 4-[(sec-Butyloxy)methyl]-3-fluoro-2-nitrobenzaldehyde (for nitration).

Scientific Research Applications

4-[(sec-Butyloxy)methyl]-3-fluorobenzaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(sec-Butyloxy)methyl]-3-fluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the sec-butyl group may influence the compound’s lipophilicity and membrane permeability, affecting its overall biological activity .

Comparison with Similar Compounds

Biological Activity

4-[(sec-Butyloxy)methyl]-3-fluorobenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties and mechanisms of action of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

This compound features a fluorine atom on a benzene ring, which can influence its reactivity and biological interactions. The presence of the sec-butoxy group enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Interaction : Compounds with similar structures have been shown to inhibit or activate specific enzymes, impacting metabolic pathways.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to cell proliferation and apoptosis.
  • Cellular Pathways : It could affect cellular processes such as differentiation and apoptosis, thereby influencing cancer cell survival .

Biological Activity Overview

Recent studies suggest that compounds similar to this compound exhibit a range of biological activities:

Activity Description Reference
Antiviral Activity Exhibits potential as an inhibitor against HIV integrase, showing effective antiviral potency.
Antitumor Effects Demonstrates cytotoxic effects on various cancer cell lines, comparable to established chemotherapeutics.
Anti-inflammatory Properties Potential to modulate inflammatory pathways, contributing to reduced tumorigenesis in preclinical models.

Case Studies

  • Antiviral Studies : A recent study evaluated the efficacy of this compound analogs against HIV. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant antiviral activity .
  • Cytotoxicity Assessment : In vitro assays on human cancer cell lines demonstrated that this compound led to reduced cell viability at concentrations as low as 10 μM, indicating its potential as an anticancer agent .
  • Inflammation Modulation : Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines in macrophages, suggesting that this compound may have anti-inflammatory properties that could be beneficial in treating inflammatory diseases .

Properties

IUPAC Name

4-(butan-2-yloxymethyl)-3-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO2/c1-3-9(2)15-8-11-5-4-10(7-14)6-12(11)13/h4-7,9H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPQDILUPCZXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=C(C=C(C=C1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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